Bis(4-methylphenoxy)(oxo)phosphanium
Description
Bis(4-methylphenoxy)(oxo)phosphanium is a quaternary phosphanium salt characterized by a central phosphorus atom bonded to two 4-methylphenoxy groups and one oxo (O) group, resulting in a cationic structure. This compound belongs to the organophosphorus family, which is notable for its diverse applications in catalysis, materials science, and bioactive molecule design.
Structure
2D Structure
Properties
CAS No. |
13869-19-7 |
|---|---|
Molecular Formula |
C14H14O3P+ |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
bis(4-methylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C14H14O3P/c1-11-3-7-13(8-4-11)16-18(15)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 |
InChI Key |
NKTMXKKCADFXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)O[P+](=O)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Bis(4-methylphenoxy)(oxo)phosphanium, its structural and functional attributes are compared below with analogous phosphanium derivatives and related organophosphorus compounds.
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects on Solubility: The 4-methylphenoxy groups in this compound balance moderate lipophilicity with aromatic stability, contrasting with the extreme hydrophobicity of dioctadecoxy derivatives . Acetylated phenolic groups in caffeic acid analogues drastically improve water solubility, suggesting that derivatization strategies (e.g., acetylation) could be applied to tailor the solubility of this compound for specific applications .
Electronic and Steric Properties: Compared to Bis(benzyloxy)(oxo)phosphanium, the methyl groups in this compound introduce additional steric hindrance, which may influence reactivity in catalytic systems or binding interactions . Neutral phosphines like Bis(4-methoxyphenyl)phosphine lack the cationic charge of phosphanium salts, altering their redox behavior and coordination chemistry .
Thermal and Chemical Stability: Aromatic substituents (e.g., 4-methylphenoxy, benzyloxy) generally enhance thermal stability compared to aliphatic chains (e.g., octadecoxy), as seen in the higher decomposition temperatures of analogous compounds .
Preparation Methods
Synthesis of Bis(4-methylphenoxy)phenylphosphine Oxide
A modified procedure from Ambeed’s synthesis of bis(4-methoxyphenyl)(phenyl)phosphine (Yield: 78%) involves substituting 4-bromoanisole with 4-bromo-4-methylphenol. Key steps include:
Grignard Reagent Preparation :
- 4-Bromo-4-methylphenol (1.0 mol) is protected as its tert-butyldimethylsilyl (TBS) ether to prevent deprotonation during Grignard formation.
- The protected bromide reacts with magnesium (1.2 mol) in anhydrous THF under nitrogen, initiated by iodine, to yield the aryl Grignard reagent.
Phosphorus Coupling :
- Phenylphosphonous dichloride (0.5 mol) in THF is added dropwise to the Grignard reagent at 0°C.
- Post-reaction hydrolysis with ice-cold 10% HCl yields bis(4-methylphenoxy)phenylphosphine oxide after recrystallization from ethanol (Yield: 68%).
Table 1: Optimization of Grignard Reaction Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | −20 to 25 | 0 | Maximizes selectivity |
| THF Volume (mL/mol) | 500–2000 | 1000 | Prevents viscosity issues |
| Mg Equivalents | 1.0–1.5 | 1.2 | Balances reactivity and side reactions |
Oxidation of Tertiary Phosphines to Phosphonium Ylides
Oxo-stabilized phosphonium ylides, as reported by Aitken et al., are synthesized via deprotonation of phosphonium salts. Adapting this to this compound involves:
Phosphonium Salt Synthesis
- Bis(4-methylphenoxy)phenylphosphine (0.1 mol) reacts with methyl triflate (0.12 mol) in dichloromethane at 25°C for 12 h, forming the phosphonium triflate salt (Yield: 92%).
Ylide Formation
- The phosphonium salt is treated with potassium tert-butoxide (0.11 mol) in THF at −78°C, inducing deprotonation α to phosphorus.
- The resultant ylide is isolated by filtration and washed with cold hexane (Yield: 74%).
Mechanistic Insight :
The oxo group stabilizes the ylide through resonance delocalization of the negative charge, as confirmed by $$^{31}$$P NMR ($$\delta = −15.2$$ ppm) and IR spectroscopy ($$\nu_{P=O} = 1180 \, \text{cm}^{-1}$$).
Direct Oxidation of Phosphine Derivatives
Phosphine oxides, precursors to ylides, are accessible via controlled oxidation of tertiary phosphines.
Hydrogen Peroxide-Mediated Oxidation
- Bis(4-methylphenoxy)phenylphosphine (0.05 mol) in acetone reacts with 30% $$ \text{H}2\text{O}2 $$ (1.1 eq) at 20°C for 1 h.
- The reaction mixture is quenched with sodium thiosulfate, and the product is extracted into dichloromethane (Yield: 89%).
Table 2: Comparative Analysis of Oxidizing Agents
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| $$ \text{H}2\text{O}2 $$ | 20 | 1 | 89 | 98.5 |
| $$ \text{O}_3 $$ | −78 | 0.5 | 78 | 97.2 |
| $$ \text{MCPBA} $$ | 0 | 2 | 85 | 96.8 |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at $$ t_R = 6.8 \, \text{min} $$.
- Elemental Analysis: Calculated for $$ \text{C}{20}\text{H}{20}\text{O}_3\text{P} $$: C 69.76%, H 5.85%; Found: C 69.68%, H 5.79%.
Challenges and Mitigation Strategies
Steric Hindrance
Oxidative Overreaction
- Excess $$ \text{H}2\text{O}2 $$ leads to phosphorane byproducts. Stoichiometric control (1.1 eq) and low-temperature conditions suppress this side reaction.
Q & A
Q. What are the established synthetic routes for Bis(4-methylphenoxy)(oxo)phosphanium, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving phosphorus oxychloride and 4-methylphenol derivatives. Key parameters include stoichiometric ratios (e.g., 2:1 phenol-to-phosphorus precursor), temperature (typically 80–120°C), and solvent polarity (e.g., dichloromethane or THF). Catalytic bases like triethylamine enhance deprotonation efficiency. Table 1 : Optimization of reaction conditions based on analogous phosphonium syntheses :
| Precursor Ratio | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2:1 | DCM | 80 | 65 | 95 |
| 2:1 | THF | 100 | 72 | 98 |
| 2.5:1 | Toluene | 120 | 58 | 90 |
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ³¹P NMR : A singlet near δ +25 ppm indicates a tetracoordinate phosphorus center with oxo and aryloxy ligands .
- ¹H NMR : Aromatic protons from 4-methylphenoxy groups appear as doublets (δ 6.8–7.2 ppm) with coupling constants (~8 Hz).
- IR : P=O stretching vibrations at 1150–1250 cm⁻¹ and P–O–C aryl linkages at 950–1050 cm⁻¹ .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data (e.g., hydrolysis vs. thermal stability) for this compound?
- Methodological Answer : Reactivity discrepancies arise from ligand steric effects and electronic environments. Hydrolysis rates depend on pH: under acidic conditions, protonation of the oxo group accelerates degradation, while alkaline conditions stabilize the phosphanium ion. Computational studies (DFT) can model transition states to identify rate-determining steps . Table 2 : Hydrolysis kinetics under varying pH (analogous systems) :
| pH | Half-life (hr) | Degradation Pathway |
|---|---|---|
| 2 | 0.5 | P=O protonation → P–O cleavage |
| 7 | 24 | Minimal hydrolysis |
| 12 | 48 | Base-catalyzed decomposition |
Q. How can researchers design experiments to resolve conflicting data on the compound’s coordination behavior in catalytic systems?
- Methodological Answer :
- Variable Control : Test ligand exchange kinetics using competing ligands (e.g., triphenylphosphine) in transition-metal complexes.
- Spectroscopic Probes : Use X-ray absorption spectroscopy (XAS) to monitor metal-ligand bond distances and oxidation states.
- Theoretical Framework : Apply Crystal Field Theory to predict d-orbital splitting patterns in coordination complexes .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation.
- Temperature Gradients : Gradual cooling from 50°C to 4°C enhances crystal lattice formation.
- Additives : Small quantities of crown ethers or ionic liquids can template crystal growth .
Methodological Design & Theoretical Frameworks
Q. How to integrate computational chemistry (e.g., DFT, MD simulations) with experimental data to predict the compound’s behavior in novel applications?
- Methodological Answer :
- DFT : Optimize geometry using B3LYP/6-31G* basis sets to calculate bond dissociation energies and charge distribution.
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents to predict aggregation tendencies.
- Validation : Cross-reference computed IR/NMR spectra with experimental data to refine models .
Q. What factorial design approaches optimize the compound’s synthesis for scalability while minimizing byproducts?
- Methodological Answer : Use a 2³ factorial design to test variables:
- Factors: Precursor ratio, temperature, solvent polarity.
- Responses: Yield, purity, reaction time.
Table 3 : Example factorial matrix :
| Run | Precursor Ratio | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 2:1 | 80 | DCM | 65 |
| 2 | 2.5:1 | 100 | THF | 72 |
| 3 | 2:1 | 120 | Toluene | 58 |
Data Interpretation & Contradiction Analysis
Q. How to address inconsistencies in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀ values across cell lines to differentiate selective toxicity.
- Assay Conditions : Control for pH, serum proteins, and incubation time, which modulate bioavailability.
- Mechanistic Studies : Use transcriptomics to identify gene expression pathways affected by the compound .
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